molecular formula C47H92O5 B1609635 2-Hydroxypropane-1,3-diyl didocosanoate CAS No. 94201-62-4

2-Hydroxypropane-1,3-diyl didocosanoate

Cat. No. B1609635
CAS RN: 94201-62-4
M. Wt: 737.2 g/mol
InChI Key: GYNODFLZPXTEPN-UHFFFAOYSA-N
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Description

2-Hydroxypropane-1,3-diyl didocosanoate is a synthetic compound that belongs to the class of alkyl glyceryl ethers. This molecule has been widely used in scientific research for its unique properties and potential applications. The purpose of

Scientific Research Applications

Certainly, here are some additional applications of “2-Hydroxypropane-1,3-diyl didocosanoate”, also known as 1,3-Dibehenin :

  • Pharmaceutical Formulations

    • In the field of pharmaceuticals, it is mainly used as a lubricant in the preparation of oral tablets and capsules .
    • The compound helps to reduce friction during the tablet manufacturing process, ensuring that the tablets do not stick to the equipment and maintain their shape and integrity .
  • Cosmetics

    • In cosmetics, it is used as a skin conditioner, emollient and viscosity-increasing agent in emulsions .
    • As a skin conditioner, it helps to keep the skin hydrated by reducing the loss of moisture .
    • As an emollient, it softens and soothes the skin .
    • As a viscosity-increasing agent, it helps to thicken the cosmetic formulation, providing a better texture and consistency .
    • It can also improve the heat stability of emulsion and is a gelifying agent for all kinds of oils .

Sure, here are some more potential applications of “2-Hydroxypropane-1,3-diyl didocosanoate”, also known as 1,3-Dibehenin :

  • Food Industry

    • In the food industry, it could be used as an emulsifier or stabilizer .
    • Emulsifiers help mix oil and water-based ingredients which would otherwise separate .
    • Stabilizers help maintain the texture and consistency of the food product .
  • Research Grade Lipids

    • It is used in the production of research-grade lipids .
    • These lipids are used in a variety of research applications, including the study of lipid metabolism and lipid-protein interactions .
  • Chemical Industry

    • In the chemical industry, it could be used as a raw material for the synthesis of other compounds .
    • The specific applications would depend on the compounds being synthesized .

properties

IUPAC Name

(3-docosanoyloxy-2-hydroxypropyl) docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H92O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-43-45(48)44-52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45,48H,3-44H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNODFLZPXTEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H92O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241017
Record name Docosanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(22:0/0:0/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0056087
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Hydroxypropane-1,3-diyl didocosanoate

CAS RN

94201-62-4
Record name 1,1′-(2-Hydroxy-1,3-propanediyl) didocosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94201-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Docosanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosanoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxypropane-1,3-diyl didocosanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1,3-DIBEHENATE
Source FDA Global Substance Registration System (GSRS)
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